Choline lactate

Catalog No.
S15732598
CAS No.
99150-55-7
M.F
C8H19NO4
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Choline lactate

CAS Number

99150-55-7

Product Name

Choline lactate

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;2-hydroxypropanoate

Molecular Formula

C8H19NO4

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C5H14NO.C3H6O3/c1-6(2,3)4-5-7;1-2(4)3(5)6/h7H,4-5H2,1-3H3;2,4H,1H3,(H,5,6)/q+1;/p-1

InChI Key

MIFGTXFTLQVWJW-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])O.C[N+](C)(C)CCO

Choline lactate is a compound formed by the combination of choline, a quaternary ammonium cation, and lactic acid, an organic acid. This ionic liquid is recognized for its unique properties, including low toxicity, biodegradability, and ability to act as a solvent or reactant in various chemical processes. Choline lactate is often utilized in deep eutectic solvent systems due to its capacity to dissolve a wide range of substances and facilitate

, primarily through its ester and ether functionalities. Notably, it can undergo:

  • Esterification: Choline lactate can react with alcohols or acids to form esters, which are crucial in various synthetic pathways.
  • Etherification: The hydroxyl group from lactic acid can react with other alcohols or phenols to form ethers.
  • Transesterification: In the presence of catalysts, choline lactate can be involved in transesterification reactions, particularly in biodiesel production.

These reactions enable choline lactate to play a significant role in biorefining processes and the synthesis of complex organic molecules .

Choline lactate exhibits notable biological activities. It serves as an effective carbon and nitrogen source for microorganisms, enhancing growth rates compared to traditional substrates like glucose. Research indicates that bacteria such as Staphylococcus lentus metabolize choline lactate efficiently under aerobic conditions, utilizing lactate for energy and choline for biosynthetic processes . This metabolic advantage highlights its potential applications in bioremediation and industrial biotechnology.

Choline lactate can be synthesized through several methods:

  • Direct Neutralization: By neutralizing choline hydroxide with lactic acid, producing choline lactate directly.
  • Deep Eutectic Solvent Formation: Choline chloride and lactic acid can be mixed in specific ratios to create a deep eutectic solvent, which can then be used for various synthetic applications .
  • One-Pot Reactions: In some cases, choline lactate can be synthesized alongside other compounds through one-pot reactions that leverage its solvent properties .

These methods emphasize the versatility of choline lactate in both laboratory and industrial contexts.

Choline lactate finds diverse applications across multiple fields:

  • Biotechnology: Used as a growth medium component for microbial cultures due to its favorable metabolic properties.
  • Pharmaceuticals: Acts as a solvent or excipient in drug formulations.
  • Agriculture: Utilized as a nutrient source in fertilizers or biostimulants.
  • Material Science: Employed in the synthesis of biodegradable polymers and other materials .

The compound's low toxicity and environmental compatibility make it an attractive alternative to traditional solvents.

Studies have shown that choline lactate interacts positively with various biological systems. For instance, it enhances the growth of certain bacterial strains by providing essential nutrients while serving as an efficient carbon source. Additionally, its role in deep eutectic solvents allows it to facilitate reactions that might otherwise require harsher conditions or toxic solvents .

Research into its interactions continues to reveal potential benefits in metabolic pathways and enzymatic processes.

Choline lactate shares similarities with several other compounds but stands out due to its unique properties:

CompoundKey FeaturesUniqueness of Choline Lactate
Choline chlorideQuaternary ammonium saltMore biodegradable and less toxic than chloride
Lactic acidOrganic acidCombines both nitrogen and carbon sources
Choline acetateQuaternary ammonium saltLower melting point; less effective as a nutrient
Acetic acidSimple carboxylic acidLacks the nitrogen component found in choline lactate
Glycine betaineAmino acid derivativeMore complex structure; less versatile

Choline lactate's combination of nitrogen and carbon sources along with its low toxicity makes it particularly valuable for applications requiring both metabolic efficiency and environmental safety .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.13140809 g/mol

Monoisotopic Mass

193.13140809 g/mol

Heavy Atom Count

13

UNII

Q9AJT2E4EJ

Dates

Last modified: 08-15-2024

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